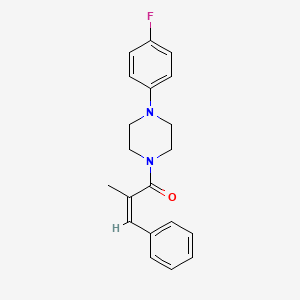
(4-ethoxybenzyl)(3-fluorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxybenzyl)(3-fluorophenyl)amine, commonly known as EFPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFPA is a member of the phenylalkylamine class of compounds, which are known to exhibit a range of biological activities. In
作用機序
The mechanism of action of EFPA is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in tumor growth and inflammation. EFPA has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. Additionally, EFPA has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
EFPA has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, EFPA has been found to exhibit antioxidant properties, which may help to protect cells from oxidative stress. EFPA has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its analgesic effects.
実験室実験の利点と制限
EFPA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, EFPA has some limitations as well. It is not very water-soluble, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of EFPA and its potential side effects.
将来の方向性
There are several future directions for research on EFPA. One area of interest is the development of EFPA-based drugs for the treatment of cancer and inflammation. Additionally, more research is needed to fully understand the mechanism of action of EFPA and to identify potential side effects. Finally, the synthesis of EFPA derivatives with improved solubility and biological activity may lead to the development of even more potent drugs.
合成法
The synthesis of EFPA involves the reaction of 4-ethoxybenzylamine with 3-fluorobenzaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, forming EFPA as the final product. The synthesis of EFPA has been optimized by various research groups, resulting in high yields and purity of the compound.
科学的研究の応用
EFPA has been identified as a potential candidate for the development of new drugs due to its unique chemical structure and biological activities. EFPA has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, EFPA has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-2-18-15-8-6-12(7-9-15)11-17-14-5-3-4-13(16)10-14/h3-10,17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODMUHWFRSWSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)


![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)
![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5753030.png)

